3-(Chloromethyl)-3-methyloxane
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Overview
Description
3-(Chloromethyl)-3-methyloxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers. This compound features a chloromethyl group and a methyl group attached to the oxane ring. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-methyloxane can be achieved through several methods. One common approach involves the chloromethylation of 3-methyloxane using chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride . The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-methyloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Major Products Formed
Substitution: Products include hydroxymethyl, alkoxymethyl, and aminomethyl derivatives.
Oxidation: Products include oxides and other oxygenated compounds.
Reduction: Products include methyl derivatives.
Scientific Research Applications
3-(Chloromethyl)-3-methyloxane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-methyloxane involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The oxane ring provides stability and influences the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-3-methyl-1,2-oxathiolane: Similar structure but contains a sulfur atom in the ring.
3-(Chloromethyl)-3-methyl-1,2-oxazolidine: Contains a nitrogen atom in the ring.
3-(Chloromethyl)-3-methyl-1,2-oxazine: Contains a nitrogen and an oxygen atom in the ring.
Uniqueness
3-(Chloromethyl)-3-methyloxane is unique due to its specific combination of a chloromethyl group and a methyl group attached to an oxane ring. This structural arrangement imparts distinct reactivity and stability, making it valuable for various synthetic and industrial applications .
Properties
Molecular Formula |
C7H13ClO |
---|---|
Molecular Weight |
148.63 g/mol |
IUPAC Name |
3-(chloromethyl)-3-methyloxane |
InChI |
InChI=1S/C7H13ClO/c1-7(5-8)3-2-4-9-6-7/h2-6H2,1H3 |
InChI Key |
UVBNWKDYLGWSEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCOC1)CCl |
Origin of Product |
United States |
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